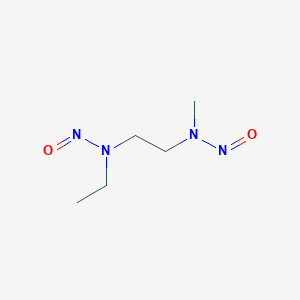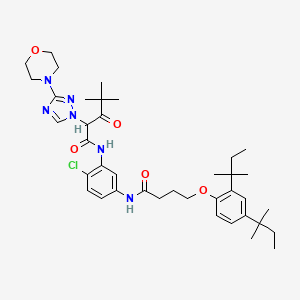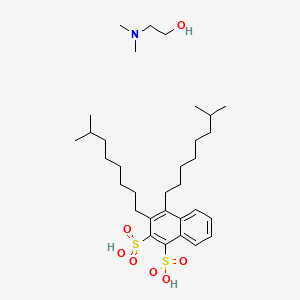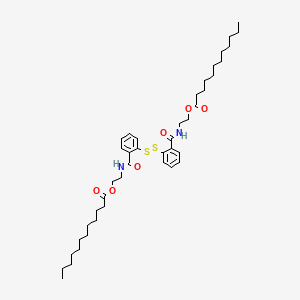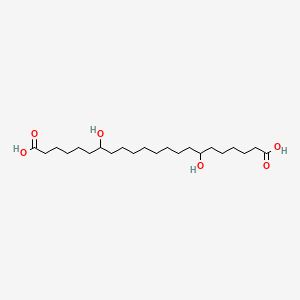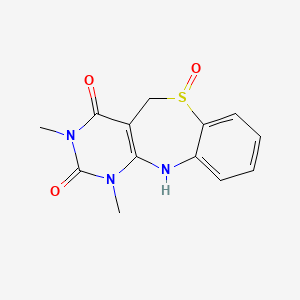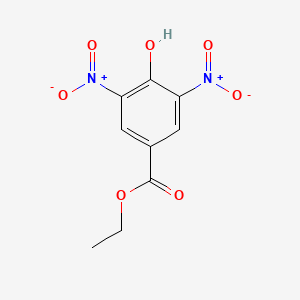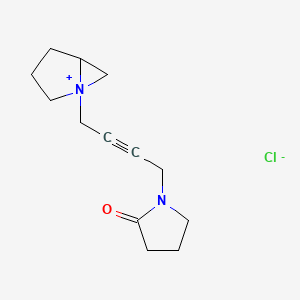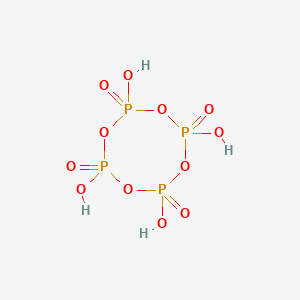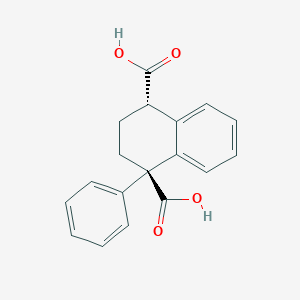
Isatropic acid, trans-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isatropic acid, trans-(-)-: is a stereoisomer of isatropic acid, known for its unique structural and chemical properties. It is also referred to as 1-phenyltetrahydro-1,4-naphthalenedicarboxylic acid . This compound is characterized by its trans-configuration, which significantly influences its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isatropic acid, trans-(-)-, typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 1-phenylnaphthalene-1,4-dicarboxylic acid under specific conditions:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or acetic acid
Temperature: 50-100°C
Pressure: 1-5 atm of hydrogen
The reaction proceeds with the reduction of the aromatic ring, leading to the formation of the tetrahydro derivative.
Industrial Production Methods
On an industrial scale, the production of isatropic acid, trans-(-)-, involves similar hydrogenation processes but with optimized conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems are employed to ensure efficient conversion and scalability.
Chemical Reactions Analysis
Types of Reactions
Isatropic acid, trans-(-)-, undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Further reduction to fully saturated derivatives using stronger reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions, particularly on the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, catalytic hydrogenation with Pd/C.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃), nitration with HNO₃ and H₂SO₄.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of isatropic acid.
Scientific Research Applications
Isatropic acid, trans-(-)-, finds applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the production of polymers, resins, and other materials requiring specific structural properties.
Mechanism of Action
The mechanism by which isatropic acid, trans-(-)-, exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trans-configuration plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Isatropic acid, trans-(-)-, can be compared with other similar compounds such as:
Cis-isatropic acid: Differing in the spatial arrangement of substituents, leading to different reactivity and applications.
Phthalic acid derivatives: Similar in structure but with variations in the aromatic ring and substituents, affecting their chemical behavior.
Naphthalene dicarboxylic acids: Sharing the naphthalene core but differing in the position and type of functional groups.
The uniqueness of isatropic acid, trans-(-)-, lies in its specific stereochemistry, which imparts distinct physical and chemical properties, making it valuable in various applications.
Properties
CAS No. |
510-26-9 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18+/m0/s1 |
InChI Key |
LRUSLZFPYBAMCI-KBXCAEBGSA-N |
Isomeric SMILES |
C1C[C@](C2=CC=CC=C2[C@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)

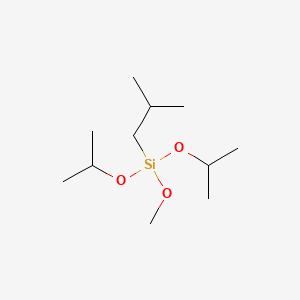
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
